molecular formula C20H23FN2O3 B5684845 1-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one

1-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one

Cat. No. B5684845
M. Wt: 358.4 g/mol
InChI Key: CIBDWKHZFZNCPR-UHFFFAOYSA-N
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Description

1-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one is a chemical compound that belongs to the class of pyridine derivatives. It is a white powder that is used in scientific research applications. This compound has gained significant attention due to its potential therapeutic properties in various diseases.

Scientific Research Applications

1-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one has been studied extensively for its potential therapeutic properties. This compound has shown promising results in various scientific research applications, including:
1. Cancer Research: This compound has shown anti-cancer properties in various cancer cell lines. It has been found to induce apoptosis (cell death) in cancer cells by inhibiting the activity of specific enzymes.
2. Neurological Disorders: This compound has been studied for its potential therapeutic properties in various neurological disorders, including Alzheimer's disease and Parkinson's disease. It has been found to inhibit the activity of specific enzymes that contribute to the development of these disorders.
3. Inflammation: This compound has shown anti-inflammatory properties in various in vitro and in vivo studies. It has been found to inhibit the activity of specific enzymes that contribute to the development of inflammation.

Mechanism of Action

The mechanism of action of 1-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one involves the inhibition of specific enzymes that contribute to the development of various diseases. This compound inhibits the activity of enzymes such as phosphodiesterase (PDE) and monoamine oxidase (MAO), which play a crucial role in the development of cancer, neurological disorders, and inflammation.
Biochemical and Physiological Effects:
1-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one has shown various biochemical and physiological effects, including:
1. Anti-cancer properties: This compound has shown anti-cancer properties by inducing apoptosis in cancer cells.
2. Neuroprotective properties: This compound has been found to inhibit the activity of enzymes that contribute to the development of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Anti-inflammatory properties: This compound has shown anti-inflammatory properties by inhibiting the activity of enzymes that contribute to the development of inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one in lab experiments include its potential therapeutic properties in various diseases, its ability to inhibit the activity of specific enzymes, and its anti-cancer, neuroprotective, and anti-inflammatory properties. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 1-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one, including:
1. Further studies to determine its safety and efficacy in humans.
2. Studies to determine its potential therapeutic properties in other diseases.
3. Studies to optimize the synthesis method of this compound.
4. Studies to determine the optimal dosage and administration route of this compound.
5. Studies to determine the mechanism of action of this compound in various diseases.
Conclusion:
In conclusion, 1-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one is a chemical compound that has shown promising results in various scientific research applications. This compound has potential therapeutic properties in various diseases, including cancer, neurological disorders, and inflammation. It inhibits the activity of specific enzymes that contribute to the development of these diseases. However, further studies are needed to determine its safety and efficacy in humans, optimize the synthesis method, and determine the mechanism of action in various diseases.

Synthesis Methods

The synthesis of 1-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one is a multi-step process that involves the reaction of various reagents. The synthesis method involves the reaction of 3-(4-fluorobenzyl)piperidine with ethyl 3-methoxypyridine-2-carboxylate in the presence of a base. This reaction results in the formation of the intermediate compound, which is then treated with acetic anhydride and pyridine to obtain the final product.

properties

IUPAC Name

1-[2-[3-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-3-methoxypyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3/c1-26-18-5-3-11-23(20(18)25)14-19(24)22-10-2-4-16(13-22)12-15-6-8-17(21)9-7-15/h3,5-9,11,16H,2,4,10,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBDWKHZFZNCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CN(C1=O)CC(=O)N2CCCC(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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